molecular formula C10H17N3OS B6990427 2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol

2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol

Cat. No.: B6990427
M. Wt: 227.33 g/mol
InChI Key: BGAAAXXKCKXEJJ-UHFFFAOYSA-N
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Description

2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol is a chemical compound characterized by its unique structure, which includes a triazole ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol typically involves the reaction of 5-methyl-4-prop-2-enyl-1,2,4-triazole with a suitable sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide and a solvent like ethanol. The mixture is stirred and heated to facilitate the reaction, followed by purification steps such as distillation or recrystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Isoeugenol methyl ether
  • Methyl isoeugenol
  • 4-(Prop-2-en-1-yl)phenol

Uniqueness

Compared to similar compounds, 2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol stands out due to its unique combination of a triazole ring and a sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-4-6-13-8(3)11-12-10(13)15-9(5-2)7-14/h4,9,14H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAAAXXKCKXEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)SC1=NN=C(N1CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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